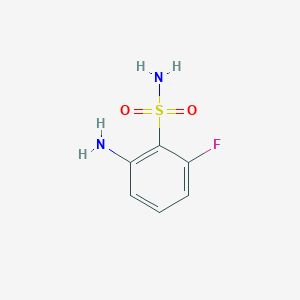

2-氨基-6-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S . It is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of 2-Amino-6-fluorobenzenesulfonamide consists of a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound .Physical And Chemical Properties Analysis

2-Amino-6-fluorobenzenesulfonamide is a solid powder at room temperature . Its molecular weight is 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .科学研究应用

化学反应和合成:

- Whitfield等人(2003年)报告称,在三氟乙醇溶剂(Whitfield et al., 2003)存在下,包括含有2-氨基-6-氟苯磺酰胺在内的各种化合物的SNAr位移反应在三氟乙酸存在下显著加速。

- Pu等人(2016年)开发了一种无催化剂的烯烃氨基氯化反应,使用N-氯-N-氟苯磺酰胺(CFBSA),强调了氟原子在反应性和选择性中的重要性(Pu et al., 2016)。

生物相互作用和潜在治疗:

- Hashimoto等人(2002年)合成了4-(4-环烷基/芳基-噁唑-5-基)苯磺酰胺衍生物,发现引入氟原子增加了COX1/COX-2选择性,导致了一种有效的COX-2抑制剂(Hashimoto et al., 2002)。

- Wang等人(2014年)探索了手性选择性氟化反应中N-氟苯磺酰胺反应性的微调。他们使用N-氟-4,4′-二氟苯磺酰胺实现了高产率和选择性 (Wang等人,2014)。

医学成像和放射性药物:

- Shiue等人(2001年)合成了荷尔蒙降糖药物的氟-18标记类似物,证明了这些化合物作为2型糖尿病患者β细胞成像剂的潜力 (Shiue等人,2001)。

核磁共振研究:

- Dugad和Gerig(1988年)通过质子、氟和氮-15核磁共振光谱研究了4-氟苯磺酰胺与人类碳酸酐酶的结合,提供了有关结合机制和酶-抑制剂相互作用的见解(Dugad & Gerig, 1988)。

抗癌研究:

- Tsai等人(2016年)合成了新型氨基噻唑-丹皮酚衍生物,包括4-氟-N-[4-(2-羟基-4-甲氧基苯基)噻唑-2-基]苯磺酰胺,显示出对各种癌细胞系具有潜在的抗癌作用(Tsai et al., 2016)。

安全和危害

未来方向

While specific future directions for 2-Amino-6-fluorobenzenesulfonamide are not mentioned in the available resources, research into sulfonamides and their derivatives continues to be an active area of study due to their diverse pharmacological activities . For instance, new sulfonamide derivatives are being explored for their potential as anticancer agents .

作用机制

Target of Action

2-Amino-6-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of 2-Amino-6-fluorobenzenesulfonamide are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

2-Amino-6-fluorobenzenesulfonamide interacts with its targets by inhibiting the enzymes involved in the synthesis of folic acid . This inhibition disrupts the production of folic acid, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The affected pathway is the folic acid synthesis pathway in bacteria . The downstream effects of this disruption include a decrease in the production of nucleotides, which are essential for DNA replication. This leads to a halt in bacterial growth and reproduction .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-Amino-6-fluorobenzenesulfonamide’s action include the inhibition of folic acid synthesis, leading to a decrease in nucleotide production and a halt in bacterial growth and reproduction .

属性

IUPAC Name |

2-amino-6-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFGOCSYBRXBPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)